Hammett σ and Acidity Modulation Relative to Non‑fluorinated 2,5‑Dimethylphenylboronic Acid
The para‑fluoro substituent introduces a Hammett σₚ value of +0.06, whereas the 2,5‑dimethyl substitution contributes two σₘ values of –0.07 each. The net electronic effect is a modest electron‑withdrawing bias that differentiates 4‑fluoro‑2,5‑dimethylphenylboronic acid from its non‑fluorinated parent, 2,5‑dimethylphenylboronic acid. Experimentally, the pKa of 4‑fluorophenylboronic acid is 8.67 ± 0.10, approximately 0.3 units lower than unsubstituted phenylboronic acid (pKa ≈ 8.9–9.0) . Applying the same fluorine‑induced pKa shift to the 2,5‑dimethyl scaffold yields a predicted pKa of ≈ 8.3–8.6 for the target compound, enhancing transmetallation readiness in basic Suzuki media compared to the non‑fluorinated analog . The class‑level inference is supported by the linear free‑energy relationship between fluorinated phenylboronic acid pKa and benzoic acid pKa published by Zarzeczańska et al. .
| Evidence Dimension | Boronic acid acidity (predicted pKa shift relative to 2,5-dimethylphenylboronic acid) |
|---|---|
| Target Compound Data | Predicted pKa ≈ 8.3–8.6 (based on 4‑fluorophenylboronic acid pKa 8.67 and methyl‑group additivity) |
| Comparator Or Baseline | 2,5‑Dimethylphenylboronic acid: no 4‑F substituent; phenylboronic acid pKa ≈ 8.9 |
| Quantified Difference | ΔpKa ≈ –0.3 units (fluorine lowers pKa vs. non‑fluorinated analog) |
| Conditions | Spectrophotometric/potentiometric pKa in aqueous solution (Zarzeczańska et al., Eur. J. Inorg. Chem. 2017) |
Why This Matters
A lower pKa accelerates transmetallation in Suzuki couplings, improving reaction kinetics and yield when coupling with electron‑deficient aryl halides—directly impacting reaction development timelines and cost efficiency.
- [1] Zarzeczańska, D.; Adamczyk‑Woźniak, A.; Kulpa, A.; Ossowski, T.; Sporzyński, A. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Eur. J. Inorg. Chem. 2017, 4493–4498. https://doi.org/10.1002/ejic.201700546 View Source
- [2] PubChem. 4‑Fluorophenylboronic acid pKa = 8.67 ± 0.10 (predicted). https://pubchem.ncbi.nlm.nih.gov, accessed 24 Apr 2026. View Source
